Emideltide

Description

Propriétés

IUPAC Name |

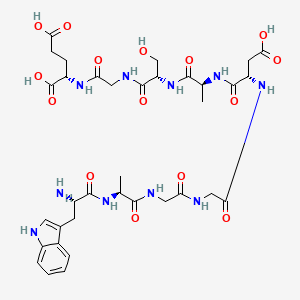

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H48N10O15/c1-16(41-32(56)20(36)9-18-11-37-21-6-4-3-5-19(18)21)30(54)39-12-25(47)38-13-26(48)44-23(10-29(52)53)34(58)42-17(2)31(55)45-24(15-46)33(57)40-14-27(49)43-22(35(59)60)7-8-28(50)51/h3-6,11,16-17,20,22-24,37,46H,7-10,12-15,36H2,1-2H3,(H,38,47)(H,39,54)(H,40,57)(H,41,56)(H,42,58)(H,43,49)(H,44,48)(H,45,55)(H,50,51)(H,52,53)(H,59,60)/t16-,17-,20-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZROXNBKJAOKB-GFVHOAGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H48N10O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20978151 | |

| Record name | N-[23-Amino-11-(carboxymethyl)-1,4,7,10,13,16,19,22-octahydroxy-5-(hydroxymethyl)-24-(1H-indol-3-yl)-8,20-dimethyl-3,6,9,12,15,18,21-heptaazatetracosa-3,6,9,12,15,18,21-heptaen-1-ylidene]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

848.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62568-57-4, 69431-45-4 | |

| Record name | Emideltide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062568574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delta Sleep-Inducing Peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069431454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[23-Amino-11-(carboxymethyl)-1,4,7,10,13,16,19,22-octahydroxy-5-(hydroxymethyl)-24-(1H-indol-3-yl)-8,20-dimethyl-3,6,9,12,15,18,21-heptaazatetracosa-3,6,9,12,15,18,21-heptaen-1-ylidene]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Emideltide's Mechanism of Action in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is a nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[1][2] Initially identified for its apparent role in promoting slow-wave sleep, subsequent research has unveiled a complex and multifaceted mechanism of action within the central nervous system (CNS).[1] This technical guide provides a comprehensive overview of the current understanding of this compound's core mechanisms, focusing on its interactions with key neurotransmitter systems. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this intriguing neuropeptide. While the qualitative effects of this compound are increasingly documented, a notable gap exists in the public domain regarding precise quantitative data for its binding affinities and pharmacokinetic profiles.

Core Pharmacodynamic Interactions

This compound's effects in the CNS are primarily mediated through its modulation of several key neurotransmitter receptor systems. These interactions are often subtle and modulatory rather than direct agonistic or antagonistic activities.

GABAergic System Potentiation

This compound has been shown to potentiate GABA-activated currents in hippocampal and cerebellar neurons.[3][4] This suggests a positive allosteric modulatory role at GABA-A receptors, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain. This potentiation of GABAergic signaling is thought to contribute to its sedative and anxiolytic properties.

NMDA Receptor Inhibition

Conversely, this compound exerts an inhibitory effect on N-methyl-D-aspartate (NMDA) receptor-mediated currents.[3][5] This inhibitory action on the primary excitatory neurotransmitter system may contribute to its neuroprotective effects by reducing glutamate-induced excitotoxicity. The NMDA receptor antagonist dizocilpine (MK-801) has been shown to prevent the inhibitory effect of DSIP on c-Fos expression in the paraventricular nucleus of the hypothalamus in rats, further supporting the involvement of NMDA receptors in DSIP's mechanism of action.[5]

Adrenergic System Modulation

Research suggests that this compound interacts with the adrenergic system, particularly by modulating alpha-1 adrenergic receptors.[3] This interaction is believed to be involved in its influence on the circadian rhythm and stress responses.

Serotonergic System Influence

This compound has been observed to influence the serotonergic system. Studies have shown that DSIP can affect serotonin (5-HT) levels in the brain.[6][7] Furthermore, DSIP has been found to coexist with serotonin in midgut carcinoid tumor cells.[8] The peptide has also been shown to normalize monoamine oxidase (MAO) activities, which are crucial for serotonin metabolism, through serotonergic and adrenergic systems.[9]

Modulation of Monoamine Oxidase (MAO) Activity

This compound and its analogues have been found to modulate the activity of monoamine oxidase type A (MAO-A) in the rat brain, particularly under conditions of stress.[10] This interaction with a key enzyme in neurotransmitter metabolism further highlights the complexity of its neuromodulatory effects.

Interaction with Stress-Related Neuropeptides and Hormones

This compound appears to play a role in the regulation of the stress response. It has been shown to interact with neuropeptides involved in stress, such as Substance P and beta-endorphin.[3] Additionally, it is believed to reduce corticosterone levels, a key stress hormone.[3] Evidence also suggests that this compound's effects may be regulated by glucocorticoids.[1]

Quantitative Data Summary

A significant challenge in the comprehensive understanding of this compound's pharmacology is the limited availability of public quantitative data. The following tables summarize the available qualitative and semi-quantitative information.

| Receptor/Target | Interaction Type | Reported Effect | Quantitative Data (Ki, IC50, EC50) | Citations |

| GABA-A Receptor | Positive Allosteric Modulator | Potentiation of GABA-activated currents | Not Publicly Available | [3][4] |

| NMDA Receptor | Inhibitor | Inhibition of NMDA-activated currents | Not Publicly Available | [3][5] |

| Alpha-1 Adrenergic Receptor | Modulator | Modulation of receptor activity | Not Publicly Available | [3] |

| Serotonergic System | Modulator | Affects brain serotonin levels | Not Publicly Available | [6][7] |

| Monoamine Oxidase A (MAO-A) | Modulator | Modulates enzyme activity under stress | Not Publicly Available | [10] |

| Pharmacokinetic Parameter | Species | Method | Finding | Quantitative Value | Citations |

| Brain Penetration | Rat | Radioimmunoassay | Evidence of selective penetration of the blood-brain barrier. | 5-10 fold greater brain to blood ratio of radioactivity for 125I-N-Tyr-DSIP compared to 125-I radioiodinated serum albumin. | [11] |

| CNS Distribution | Rat | Radioimmunoassay | DSIP-like immunoreactivity found in various brain regions, including the hypothalamus, frontal cortex, and cerebellum. | Not Quantified | [12] |

Experimental Protocols

Detailed experimental protocols for studying this compound's effects are not widely published. The following sections describe generalized methodologies that can be adapted for investigating the mechanism of action of this compound in the CNS.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This technique is used to measure the ion currents across the membrane of a single neuron, allowing for the direct assessment of this compound's effects on GABA-A and NMDA receptor function.

Objective: To determine the effect of this compound on GABA-A and NMDA receptor-mediated currents in cultured hippocampal neurons.

Methodology:

-

Cell Culture: Primary hippocampal neurons are isolated from embryonic rats and cultured on glass coverslips.

-

Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

GABA-A Receptor Currents: Neurons are voltage-clamped at a holding potential of -60 mV. GABA is applied to the neuron to elicit an inward chloride current. This compound is then co-applied with GABA to determine its modulatory effect on the current amplitude and kinetics.

-

NMDA Receptor Currents: Neurons are voltage-clamped at a holding potential of +40 mV in a magnesium-free external solution to relieve the voltage-dependent magnesium block of the NMDA receptor. NMDA and the co-agonist glycine are applied to elicit an outward current. This compound is then co-applied to assess its inhibitory effect.

-

Data Analysis: Changes in current amplitude, activation, and deactivation kinetics are analyzed to quantify the effect of this compound.

dot

Caption: Workflow for Patch-Clamp Electrophysiology.

Radioligand Binding Assay

This technique is used to determine the binding affinity of this compound for specific receptors, such as adrenergic receptors.

Objective: To determine the binding affinity (Ki) of this compound for alpha-1 adrenergic receptors in rat brain tissue.

Methodology:

-

Membrane Preparation: Rat brain tissue is homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.

-

Binding Reaction: A fixed concentration of a radiolabeled ligand known to bind to alpha-1 adrenergic receptors (e.g., [3H]-Prazosin) is incubated with the brain membranes in the presence of increasing concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

dot

Caption: Radioligand Binding Assay Workflow.

Monoamine Oxidase (MAO) Activity Assay

This assay measures the effect of this compound on the enzymatic activity of MAO.

Objective: To determine the inhibitory or modulatory effect of this compound on MAO-A activity in rat brain mitochondria.

Methodology:

-

Mitochondrial Fractionation: Rat brain tissue is homogenized and subjected to differential centrifugation to isolate the mitochondrial fraction, which is rich in MAO.

-

Enzymatic Reaction: The mitochondrial preparation is incubated with a specific substrate for MAO-A (e.g., kynuramine) in the presence and absence of this compound.

-

Product Detection: The activity of MAO-A is determined by measuring the formation of the product (e.g., 4-hydroxyquinoline from kynuramine) using spectrophotometry or fluorometry.

-

Data Analysis: The percentage of inhibition or modulation of MAO-A activity by this compound is calculated by comparing the rate of product formation in the presence and absence of the peptide.

dot

Caption: Monoamine Oxidase (MAO) Activity Assay.

Signaling Pathways

The precise intracellular signaling pathways activated by this compound are not fully elucidated. However, based on its interactions with membrane receptors, several downstream pathways are likely involved.

dot

Caption: Postulated Signaling Pathways of this compound.

Conclusion

This compound (DSIP) is a neuropeptide with a complex and nuanced mechanism of action in the central nervous system. Its ability to modulate key inhibitory and excitatory neurotransmitter systems, as well as its influence on adrenergic and serotonergic pathways, positions it as a molecule of significant interest for therapeutic development, particularly in the areas of sleep disorders, anxiety, and neuroprotection. However, the lack of comprehensive quantitative data on its receptor interactions and CNS pharmacokinetics remains a critical knowledge gap. Further in-depth studies employing the methodologies outlined in this guide are essential to fully elucidate the therapeutic potential of this enigmatic peptide.

References

- 1. Delta-sleep-inducing peptide - Wikipedia [en.wikipedia.org]

- 2. Delta Sleep-Inducing Peptide | C35H48N10O15 | CID 68816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. corepeptides.com [corepeptides.com]

- 4. shrinepeptides.com [shrinepeptides.com]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. DSIP-induced changes of the daily concentrations of brain neurotransmitters and plasma proteins in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Delta-sleep-inducing peptide stimulates melatonin, 5-methoxytryptophol and serotonin secretion from perifused rat pineal glands. | Semantic Scholar [semanticscholar.org]

- 8. Coexistence of delta sleep-inducing peptide and serotonin in midgut carcinoid tumour cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Effects of delta-sleep inducing peptide (DSIP) and some analogues on the activity of monoamine oxidase type A in rat brain under hypoxia stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential penetration of DSIP peptides into rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of psychoactive drugs on delta sleep-inducing peptide concentrations in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Emideltide (DSIP): A Technical Guide to its Modulation of Sleep Architecture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is a naturally occurring nonapeptide that has been investigated for its potential to modulate sleep and other physiological processes. This technical guide provides an in-depth analysis of the core scientific literature on this compound, focusing on its effects on sleep architecture. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this enigmatic peptide. The guide synthesizes quantitative data from key clinical trials, details experimental methodologies, and visualizes the proposed signaling pathways through which this compound may exert its effects. While research has shown its influence on sleep patterns, particularly in promoting delta-wave activity, the precise mechanisms and therapeutic potential of this compound are still subjects of ongoing investigation.

Introduction

Delta Sleep-Inducing Peptide (DSIP), or this compound, is a neuropeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu. First isolated in the 1970s from the cerebral venous blood of rabbits in a state of slow-wave sleep, it was named for its apparent ability to induce delta EEG activity and reduce motor activity. Subsequent research has explored its diverse physiological roles, including its influence on circadian rhythms, stress responses, and pain modulation. This guide focuses specifically on the evidence related to this compound's impact on the architecture of sleep.

Effects on Sleep Architecture: Quantitative Data

Several clinical studies have investigated the effects of this compound on human sleep patterns, primarily in individuals with insomnia. A common dosage used in these studies is 25 nmol/kg administered intravenously. The findings, while sometimes mixed, suggest a potential for this compound to improve sleep quality.

A key study by Schneider-Helmert et al. (1981) in normal volunteers reported a significant increase in total sleep time and improved sleep efficiency after this compound administration. Another study by Monti et al. (1987) in chronic insomniacs found that while total sleep time and NREM sleep increased, this was mainly attributed to an increase in stage 2 sleep, with no significant changes in slow-wave sleep (SWS) or REM sleep.

The following table summarizes the quantitative findings from key clinical trials. It is important to note that accessing the full quantitative data with statistical analyses from some of the older studies is challenging. The data presented here is based on the available abstracts and summaries.

| Study | Participant Group | Dosage | Key Quantitative Findings on Sleep Architecture |

| Schneider-Helmert et al. (1981) | 6 normal volunteers | 25 nmol/kg IV | - 59% median increase in total sleep time within a 130-minute interval post-infusion.- Shorter sleep onset.- Reduced percentage of stage 1 sleep.- Better sleep efficiency. |

| Monti et al. (1987) | Chronic insomniacs | 25 nmol/kg IV | - Increased total sleep time and NREM sleep time.- Increase in sleep time was primarily due to an increase in stage 2 sleep.- No significant modification of stage 1, slow-wave sleep (stages 3 and 4), and REM sleep. |

| Kaeser (1984) | 7 patients with severe insomnia | Series of 10 injections (dosage not specified) | - Sleep was normalized in 6 out of 7 patients for a follow-up of 3-7 months (qualitative). |

| Schneider-Helmert (1986) | 18 chronic psychophysiological insomniacs | 30 nmol/kg IV for 6 days | - Improvement of sleep to normal values by the end of administration in middle-aged insomniacs, maintained during follow-up.- In elderly insomniacs, full normalization of sleep was obtained by the end of the follow-up period. |

Experimental Protocols

The methodologies employed in clinical trials of this compound have generally followed a similar pattern, particularly in early studies.

Key Clinical Trial Protocol: Intravenous Administration in Insomnia Patients (Based on Monti et al., 1987 and Schneider-Helmert et al., 1981)

-

Participants: Adult patients diagnosed with chronic insomnia.

-

Study Design: Double-blind, placebo-controlled, crossover or parallel-group design.

-

Dosage and Administration:

-

Drug: this compound (DSIP) at a dose of 25 nmol/kg body weight.

-

Route: Intravenous (IV) infusion.

-

Vehicle: Saline or glucose solution for both this compound and placebo.

-

Timing: Administration in the afternoon or evening before the sleep period.

-

-

Sleep Recording:

-

Method: Polysomnography (PSG) to record EEG, EOG, and EMG.

-

Duration: Continuous overnight recording.

-

Acclimatization: An initial adaptation night in the sleep laboratory before baseline recordings.

-

-

Data Analysis:

-

Sleep stages scored according to standardized criteria (e.g., Rechtschaffen and Kales).

-

Parameters analyzed include: total sleep time, sleep efficiency, sleep latency, duration and percentage of each sleep stage (NREM 1-4, REM).

-

Statistical comparison between this compound and placebo groups.

-

Proposed Signaling Pathways

The precise molecular mechanisms underlying this compound's effects on sleep are not fully understood. However, research suggests the involvement of several key neurotransmitter systems and neuroendocrine pathways.

Modulation of GABAergic and Glutamatergic Systems

This compound is thought to influence the balance between inhibitory and excitatory neurotransmission in the brain. It has been shown to potentiate GABA-activated currents in hippocampal and cerebellar neurons. This enhancement of the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, could contribute to a reduction in neuronal excitability and the promotion of sleep.

Conversely, this compound appears to have a modulatory effect on the glutamatergic system, the main excitatory pathway in the brain. Studies suggest it may interact with NMDA receptors, potentially reducing excessive neural stimulation.

Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

This compound has also been shown to modulate the HPA axis, a central neuroendocrine system that regulates the body's response to stress. It is believed to reduce the release of corticotropin-releasing hormone (CRH) from the hypothalamus. This, in turn, would lead to decreased secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland and subsequently lower levels of cortisol, the primary stress hormone, from the adrenal glands. By dampening the activity of the HPA axis, this compound may promote a physiological state more conducive to sleep.

Conclusion

This compound (DSIP) has demonstrated a capacity to modulate sleep architecture in both animals and humans. The available evidence, primarily from studies conducted in the 1980s, suggests that it can improve sleep efficiency and, in some cases, increase total sleep time. The proposed mechanisms of action involve the potentiation of GABAergic inhibition, modulation of glutamatergic excitation, and suppression of the HPA axis.

For drug development professionals, this compound represents an intriguing but challenging lead. Future research should focus on elucidating its precise molecular targets and signaling cascades, conducting rigorous, well-controlled clinical trials with detailed polysomnography to clarify its effects on sleep architecture, and exploring novel delivery methods to enhance its bioavailability and efficacy. A deeper understanding of this unique neuropeptide may yet unlock new therapeutic avenues for the management of sleep disorders.

The Core Machinery of the Circadian Clock: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular mechanisms that govern circadian rhythms in mammals. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the intricate signaling pathways, experimental methodologies, and quantitative data that form the foundation of circadian biology.

The Central Dogma of Circadian Rhythms: The Transcriptional-Translational Feedback Loop

The fundamental mechanism driving circadian rhythms is a cell-autonomous transcriptional-translational feedback loop (TTFL) that operates in nearly every cell of the body.[1][2][3] This intricate network of gene expression and protein interaction generates a self-sustaining oscillation with a period of approximately 24 hours. The master pacemaker, located in the suprachiasmatic nucleus (SCN) of the hypothalamus, coordinates these peripheral clocks throughout the body.[4][5]

The core of the TTFL is comprised of a set of "clock genes" and their protein products. These can be broadly categorized into positive and negative regulators that drive the rhythmic expression of a vast array of output genes, thereby controlling physiological processes.[2][6]

The Positive Limb: CLOCK and BMAL1

The positive limb of the TTFL is driven by a heterodimer of two basic helix-loop-helix (bHLH) PAS (PER-ARNT-SIM) domain-containing transcription factors: Circadian Locomotor Output Cycles Kaput (CLOCK) and Brain and Muscle ARNT-Like 1 (BMAL1).[7][8] This CLOCK:BMAL1 complex binds to E-box (Enhancer Box) cis-regulatory elements in the promoters of target genes, activating their transcription.[8] Among their key targets are the negative regulators of the clock: the Period (Per) and Cryptochrome (Cry) genes.[2][3]

The Negative Limb: PER and CRY

The protein products of the Per (PER1, PER2, PER3) and Cry (CRY1, CRY2) genes form the negative limb of the feedback loop.[2][3] Upon translation in the cytoplasm, PER and CRY proteins accumulate, heterodimerize, and translocate back into the nucleus.[9][10] In the nucleus, the PER:CRY complex directly interacts with the CLOCK:BMAL1 heterodimer, inhibiting its transcriptional activity.[8] This repression reduces the production of Per and Cry mRNA, leading to a decrease in PER and CRY protein levels. As the PER and CRY proteins are degraded, the repression on CLOCK:BMAL1 is lifted, allowing a new cycle of transcription to begin.[2]

Interlocking Feedback Loops: The Role of REV-ERB and ROR

The robustness and stability of the core TTFL are enhanced by additional interlocking feedback loops. The CLOCK:BMAL1 complex also drives the rhythmic expression of the nuclear receptors REV-ERBα/β and RORα/β/γ. These proteins, in turn, regulate the transcription of Bmal1 by competing for binding to ROR response elements (ROREs) in its promoter. RORs act as transcriptional activators of Bmal1, while REV-ERBs are repressors. This secondary loop adds another layer of regulation to the core clock machinery.

Signaling Pathways in Circadian Regulation

The following diagram illustrates the core transcriptional-translational feedback loop and the interlocking REV-ERB/ROR loop.

Quantitative Data in Circadian Rhythm Regulation

The precise timing of the circadian clock is dependent on the carefully balanced expression, modification, and degradation of its core components. The following tables summarize key quantitative data from the literature.

Half-life of Core Clock Proteins

The stability of the PER and CRY proteins is a critical determinant of the circadian period.[11][12] Mutations or alterations in the degradation rates of these proteins can lead to significant changes in the length of the circadian cycle.[11] The half-lives of these proteins are not static but can vary depending on their phosphorylation status and interactions with other proteins.[12]

| Protein | Reported Half-life (approximate) | Key Regulators of Degradation |

| PER1 | Variable, influenced by PTMs | β-TrCP (following phosphorylation by CK1) |

| PER2 | ~1-2 hours (can be stabilized by CRY) | β-TrCP (following phosphorylation by CK1)[6] |

| CRY1 | ~12-18 hours | SCFFBXL3, SCFFBXL21[2][11] |

| CRY2 | ~6-12 hours | SCFFBXL3, SCFFBXL21[2][11] |

Post-Translational Modifications (PTMs) of Core Clock Proteins

Post-translational modifications are essential for the fine-tuning of the circadian clock, regulating the stability, activity, subcellular localization, and interaction of clock proteins.[5][13]

| Protein | Modification | Site(s) | Enzyme(s) | Functional Consequence |

| BMAL1 | Acetylation | Lys537 | CLOCK, TIP60[14][15] | Facilitates CRY1-mediated repression.[14][16] |

| SUMOylation | Lys259 | Regulates protein stability.[5] | ||

| Phosphorylation | Ser90 | CK2 | Modulates transcriptional activity.[17] | |

| CLOCK | Phosphorylation | Ser38, Ser42 | CK1δ/ε | Inhibits transcriptional activity and promotes cytoplasmic translocation.[7] |

| PER2 | Phosphorylation | Multiple sites (e.g., Ser662) | CK1δ/ε | Primes for ubiquitination and degradation.[7] |

| CRY1 | Ubiquitination | Multiple sites (e.g., Lys151, Lys585) | SCFFBXL3, DDB1–CUL4A–CDT2[2][18] | Targets for proteasomal degradation.[2] |

Key Experimental Protocols in Circadian Rhythm Research

This section provides detailed methodologies for key experiments commonly used to study the core mechanisms of circadian rhythm regulation.

Luciferase Reporter Assay for Monitoring Circadian Gene Expression

This assay is a powerful tool for real-time monitoring of the rhythmic expression of clock genes in cultured cells or tissues.[1][19][20]

Principle: A promoter of a clock gene of interest is cloned upstream of a luciferase reporter gene. The construct is then introduced into cells. The rhythmic activity of the promoter drives the expression of luciferase, which, in the presence of its substrate luciferin, produces a measurable light output that oscillates with a circadian rhythm.[21]

Workflow Diagram:

References

- 1. Monitoring cell-autonomous circadian clock rhythms of gene expression using luciferase bioluminescence reporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mammalian Circadian Rhythms and Ubiquitin Ligases | Encyclopedia MDPI [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. Actigraphy-Based Assessment of Sleep Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. A central role for ubiquitination within a circadian clock protein modification code - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Decoupling PER phosphorylation, stability and rhythmic expression from circadian clock function by abolishing PER-CK1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interaction of circadian clock proteins PER2 and CRY with BMAL1 and CLOCK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Use of Actigraphy for the Evaluation of Sleep Disorders and Circadian Rhythm Sleep-Wake Disorders: An American Academy of Sleep Medicine Systematic Review, Meta-Analysis, and GRADE Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nucleocytoplasmic shuttling and mCRY‐dependent inhibition of ubiquitylation of the mPER2 clock protein | The EMBO Journal [link.springer.com]

- 11. Competing E3 Ubiquitin Ligases Determine Circadian Period by Regulated Degradation of CRY in Nucleus and Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo functional significance of direct physical interaction between Period and Cryptochrome in mammalian circadian rhythm generation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Post-translational Modifications are Required for Circadian Clock Regulation in Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CLOCK-mediated acetylation of BMAL1 controls circadian function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acetylation of BMAL1 by TIP60 controls BRD4-P-TEFb recruitment to circadian promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Phosphorylation and Circadian Molecular Timing [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. Monitoring Cell-autonomous Circadian Clock Rhythms of Gene Expression Using Luciferase Bioluminescence Reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. Monitoring Circadian Oscillations with a Bioluminescence Reporter in Organoids - PMC [pmc.ncbi.nlm.nih.gov]

Emideltide's Interaction with GABA and NMDA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is a nonapeptide that has been observed to modulate central nervous system activity.[1] Its mechanisms of action are thought to involve interactions with key neurotransmitter systems, notably the GABAergic and glutamatergic pathways. This technical guide provides an in-depth overview of the reported interactions of this compound with γ-aminobutyric acid (GABA) and N-methyl-D-aspartate (NMDA) receptors. While qualitative effects are documented, this guide also presents standardized experimental protocols for the quantitative characterization of these interactions, addressing the current gap in publicly available, specific binding affinity and potency data for this compound. The methodologies detailed herein are foundational for further investigation into the therapeutic potential of this intriguing neuropeptide.

Introduction to this compound and its Neuromodulatory Role

This compound is an endogenous neuropeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[2] Initially isolated from the cerebral venous blood of rabbits in a state of slow-wave sleep, it has been investigated for its potential roles in sleep regulation, stress reduction, and anticonvulsant activity.[2][3][4] Found in various neurons, peripheral organs, and plasma, this compound's physiological significance is believed to be linked to its ability to modulate fundamental excitatory and inhibitory neurotransmission.[5]

Research suggests that this compound exerts a dual action on the central nervous system: it appears to potentiate inhibitory signaling through GABA receptors while simultaneously attenuating excitatory signaling mediated by NMDA receptors.[1][6] This combination of effects is hypothesized to underlie its observed physiological impacts.[5]

Quantitative Data on this compound-Receptor Interactions

A thorough review of the available scientific literature reveals a notable absence of specific quantitative data, such as binding affinities (Ki or Kd) and functional potencies (IC50 or EC50), for the interaction of this compound with GABA and NMDA receptors. The tables below are presented as illustrative examples of how such data would be structured and presented following the execution of the experimental protocols detailed in this guide.

Table 1: Example Data Presentation for this compound Binding Affinity

| Target Receptor | Radioligand | This compound Kᵢ (nM) | Hill Slope (n H) |

| GABA A Receptor | [³H]Muscimol | [Data Not Available] | [Data Not Available] |

| NMDA Receptor | [³H]MK-801 | [Data Not Available] | [Data Not Available] |

Table 2: Example Data Presentation for this compound Functional Activity

| Receptor | Assay Type | Measured Effect | This compound Potency |

| GABA A Receptor | Electrophysiology | Potentiation of GABA-evoked current | EC₅₀: [Data Not Available] |

| NMDA Receptor | Electrophysiology | Inhibition of NMDA-evoked current | IC₅₀: [Data Not Available] |

| NMDA Receptor | Calcium Imaging | Inhibition of NMDA-induced Ca²⁺ influx | IC₅₀: [Data Not Available] |

Experimental Protocols for Characterizing this compound-Receptor Interactions

The following protocols provide detailed methodologies for the quantitative assessment of this compound's binding and functional effects on GABA and NMDA receptors.

Radioligand Binding Assay: Determining Binding Affinity (Kᵢ)

This protocol describes a competitive binding assay to determine the affinity of this compound for GABA A and NMDA receptors by measuring its ability to displace a known radioligand.

Objective: To calculate the inhibitor constant (Kᵢ) of this compound at GABA A and NMDA receptors.

Materials:

-

Receptor Source: Synaptosomal membranes prepared from rat cortex or hippocampus.

-

Radioligands:

-

For GABA A Receptors: [³H]Muscimol or [³H]Flunitrazepam.

-

For NMDA Receptors: [³H]MK-801 or [³H]CGP 39653.

-

-

Non-specific Binding Control:

-

For GABA A: High concentration of unlabeled GABA (e.g., 1 mM).

-

For NMDA: High concentration of unlabeled MK-801 (e.g., 10 µM).

-

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

This compound Stock Solution: Lyophilized this compound dissolved in ultrapure water or appropriate buffer to a high concentration (e.g., 1 mM). Serial dilutions are then prepared.

-

Scintillation Cocktail

-

Glass Fiber Filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

-

Filtration Apparatus

-

Scintillation Counter

Procedure:

-

Membrane Preparation: Homogenize brain tissue in a suitable buffer and prepare synaptosomal membranes through differential centrifugation. Resuspend the final pellet in the assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Receptor membranes + radioligand + assay buffer.

-

Non-specific Binding: Receptor membranes + radioligand + non-specific binding control.

-

Competitive Binding: Receptor membranes + radioligand + varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K d) where [L] is the concentration of the radioligand and K d is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology: Assessing Functional Modulation

This protocol details the use of whole-cell patch-clamp electrophysiology to measure the functional effects of this compound on GABA A and NMDA receptor-mediated currents in cultured neurons or acute brain slices.

Objective: To determine the EC₅₀ for potentiation of GABA-currents and the IC₅₀ for inhibition of NMDA-currents by this compound.

Materials:

-

Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.

-

Recording Rig: Patch-clamp amplifier, microscope with manipulators, data acquisition system.

-

Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ.

-

Solutions:

-

External Solution (ACSF for slices): Containing physiological concentrations of ions (NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES). For NMDA receptor recordings, Mg²⁺ is often omitted to relieve voltage-dependent block, and a co-agonist like glycine is included.

-

Internal (Pipette) Solution: Containing a cesium-based salt (to block K⁺ channels), EGTA (to chelate Ca²⁺), ATP, and GTP.

-

-

Agonists: GABA, NMDA.

-

This compound Stock Solution: Prepared as in 3.1.

-

Perfusion System: For rapid application and washout of solutions.

Procedure:

-

Cell Preparation: Prepare cultured neurons or brain slices for recording.

-

Patching: Obtain a whole-cell patch-clamp configuration on a target neuron.

-

Baseline Recording:

-

For GABA A Receptors: Clamp the neuron at a holding potential of -60 mV. Apply a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a stable baseline current.

-

For NMDA Receptors: Clamp the neuron at a holding potential of -60 mV or +40 mV. Apply a concentration of NMDA (and co-agonist) to elicit a stable baseline current.

-

-

This compound Application:

-

GABA A Potentiation: Co-apply the same concentration of GABA with varying concentrations of this compound and record the potentiated current.

-

NMDA Inhibition: Pre-apply varying concentrations of this compound for a short period, then co-apply with NMDA and record the inhibited current.

-

-

Washout: Wash out this compound to ensure the effect is reversible.

-

Data Analysis:

-

Measure the peak amplitude of the currents in the absence and presence of this compound.

-

For GABA A potentiation, calculate the percentage increase in current amplitude relative to the baseline GABA response. Plot this against the this compound concentration to determine the EC₅₀.

-

For NMDA inhibition, calculate the percentage inhibition of the baseline NMDA response. Plot this against the this compound concentration to determine the IC₅₀.

-

References

- 1. corepeptides.com [corepeptides.com]

- 2. The delta EEG (sleep)-inducing peptide (DSIP). XI. Amino-acid analysis, sequence, synthesis and activity of the nonapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Antistressor effect of delta-sleep-inducing peptide in hypokinetic stress] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US9586999B2 - Methods and compositions related to improving properties of pharmacological agents targeting nervous system - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Effects of delta sleep-inducing peptide on pre- and postsynaptic glutamate and postsynaptic GABA receptors in neurons of the cortex, hippocampus, and cerebellum in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroendocrine Sequelae of Chronic Stress: A Technical Guide on Hypothalamic-Pituitary-Adrenal Axis Dysregulation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Neuroendocrine Stress Response

The neuroendocrine system orchestrates the body's response to stressors, maintaining homeostasis through a complex interplay of hormones and neural signals.[1] Central to this is the Hypothalamic-Pituitary-Adrenal (HPA) axis, a critical neuroendocrine circuit that regulates physiological and psychological responses to stress.[2][3] In response to a perceived threat, the paraventricular nucleus (PVN) of the hypothalamus releases corticotropin-releasing hormone (CRH).[4] CRH stimulates the anterior pituitary gland to secrete adrenocorticotropic hormone (ACTH), which in turn acts on the adrenal cortex to synthesize and release glucocorticoids (cortisol in humans, corticosterone in rodents).[1][5][6] These glucocorticoids mediate a wide range of adaptive responses to restore homeostasis.[7]

However, prolonged or excessive activation of the HPA axis, as seen in chronic stress, can lead to its dysregulation.[8] This maladaptive state is characterized by impaired negative feedback mechanisms, altered hormone levels, and changes in receptor sensitivity, contributing to the pathophysiology of numerous disorders, including metabolic syndrome, major depression, and autoimmune diseases.[9][10] This guide provides an in-depth examination of the effects of chronic stress on the HPA axis, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support further research and therapeutic development.

Signaling Pathways of the HPA Axis

Normative HPA Axis Function

Under acute stress, the HPA axis functions as a self-regulating negative feedback loop. Glucocorticoids, upon release, act on glucocorticoid receptors (GRs) and mineralocorticoid receptors (MRs) in the hippocampus, hypothalamus, and pituitary to inhibit the production and release of CRH and ACTH, thereby terminating the stress response.[11] This process is crucial for preventing excessive exposure to stress hormones and returning the body to a state of balance.

Caption: Normative HPA Axis Signaling Pathway.

HPA Axis Dysregulation in Chronic Stress

Chronic stress leads to sustained activation of the HPA axis, which can result in significant maladaptations.[12] A primary consequence is the development of glucocorticoid receptor resistance (GCR), where target tissues become less sensitive to cortisol.[10][13] This impaired sensitivity disrupts the negative feedback loop, leading to persistently elevated levels of CRH and ACTH, despite high circulating glucocorticoid levels.[11] This state of hyperactivity can eventually exhaust the adrenal glands, leading to hypocortisolism in some long-term chronic stress conditions.[9] The persistent neuroendocrine imbalance contributes to inflammation, metabolic disturbances, and neuronal damage.[5][13]

Caption: Dysregulated HPA Axis in Chronic Stress.

Quantitative Data on Neuroendocrine Alterations

Chronic stress induces measurable changes in key components of the HPA axis. The following tables summarize quantitative findings from preclinical and clinical studies.

Table 1: Hormonal Changes in Response to Chronic Stress

| Hormone | Observation | Magnitude of Change | Study Population | Citation |

|---|---|---|---|---|

| Glucocorticoids (Cortisol/Corticosterone) | Initial levels increase during the stress response. | 2 to 5-fold increase | General | [9] |

| Basal levels are often elevated in chronic stress conditions like major depression. | Significantly elevated | Human (Major Depression) | [14] | |

| Chronic administration normalizes hyperactivity. | Reduction | Animal Models (St. John's Wort treatment) | [6] | |

| ACTH | Response to CRH stimulation is often blunted in chronic stress. | Reduced maximal response | Human (Major Depression, Anorexia) | [14][15][16] |

| Plasma levels may not be significantly higher despite hypercortisolemia in some conditions. | Not significantly increased | Human (Type 2 Diabetes) | [4] |

| CRH | Levels are often elevated due to impaired negative feedback. | Inappropriately normal or elevated | Human (Major Depression) |[4] |

Table 2: Glucocorticoid Receptor (GR) Expression and Function | Parameter | Observation | Magnitude of Change | Brain Region | Study Population | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | | GR mRNA | Down-regulation following prolonged stress. | Statistically significant decrease | Hippocampus, Cerebellum | Rat |[11] | | GR Expression | Reduced receptor expression in the central nucleus of the amygdala. | Significant reduction | Amygdala (CeA) | Rodent |[17] | | GR Sensitivity | Development of glucocorticoid receptor resistance (GCR). | Impaired suppression of inflammation | Human |[10][13] | | GRα/GRβ Ratio | Stress and cytokines may lead to a lower ratio, contributing to GCR. | Higher levels of GRβ | General |[13] |

Key Experimental Protocols

Assessing HPA axis function requires specific and validated experimental procedures. The following sections detail methodologies commonly cited in stress research.

CRH Stimulation Test

This test is used to assess the responsiveness of the pituitary and adrenal glands.[14] It is instrumental in identifying the blunted ACTH response characteristic of several stress-related disorders.[14][16]

Methodology:

-

Baseline Sampling: Collect baseline blood samples to measure basal ACTH and cortisol concentrations.

-

CRH Administration: Administer a standard dose of synthetic ovine or human CRH intravenously. A typical dose is 1 µg/kg of body weight.

-

Post-Stimulation Sampling: Collect blood samples at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) post-CRH administration.[14]

-

Hormone Assay: Process blood samples to separate plasma. Quantify ACTH and cortisol concentrations using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Plot the time course of ACTH and cortisol responses. Calculate the peak response and the total area under the curve (AUC) for comparison between control and experimental groups. A blunted response is characterized by a significantly lower peak or AUC for ACTH.[14]

Caption: Experimental Workflow for the CRH Stimulation Test.

In Situ Hybridization Histochemistry for GR mRNA

This technique is used to localize and quantify gene expression within specific brain regions, providing critical data on how chronic stress alters glucocorticoid receptor synthesis.[11]

Methodology:

-

Tissue Preparation: Subjects (e.g., rats) are euthanized, and brains are rapidly dissected, frozen, and sectioned on a cryostat (e.g., 12-16 µm sections). Sections are thaw-mounted onto coated slides.

-

Probe Synthesis: A radiolabeled (e.g., ³⁵S-UTP) or fluorescently labeled antisense cRNA probe complementary to the GR mRNA sequence is synthesized via in vitro transcription. A sense probe is used as a negative control.

-

Hybridization: Slides are pretreated to permeabilize the tissue and reduce non-specific binding. The labeled probe is then applied to the sections and incubated overnight in a humidified chamber at an appropriate temperature (e.g., 55-60°C) to allow the probe to anneal to the target mRNA.

-

Washing and Signal Detection: Slides are washed under stringent conditions to remove any unbound or non-specifically bound probe.

-

For radiolabeled probes, slides are dehydrated, dried, and exposed to X-ray film or dipped in photographic emulsion for autoradiography.

-

For fluorescent probes, slides are counterstained (e.g., with DAPI) and coverslipped for visualization with a fluorescence microscope.

-

-

Quantification: The resulting signal is quantified using densitometry or image analysis software. The optical density of the hybridization signal is measured over specific brain regions (e.g., hippocampal subfields CA1, CA2, dentate gyrus) and compared between control and chronically stressed animals.[11]

Implications for Drug Development

The dysregulation of the HPA axis is a key pathological feature of many stress-related disorders. This provides multiple targets for therapeutic intervention:

-

CRH Receptor Antagonists: Blocking CRH₁ receptors can mitigate the overstimulation of the pituitary and subsequent HPA axis hyperactivity.

-

Glucocorticoid Receptor Modulators: Selective GR modulators (SGRMs) could potentially restore GR sensitivity in the brain, enhancing negative feedback without causing systemic side effects.

-

Neurotransmitter System Targeting: Since neurotransmitters like serotonin and norepinephrine modulate HPA axis function, drugs targeting these systems (e.g., SSRIs) can help normalize HPA axis activity.[4]

A thorough understanding of the neuroendocrine pathways affected by chronic stress is essential for identifying and validating these and other novel therapeutic targets.

Conclusion

Chronic stress induces profound and lasting changes in the neuroendocrine system, primarily through the dysregulation of the HPA axis. This guide has detailed the transition from an adaptive acute stress response to a maladaptive chronic state characterized by impaired glucocorticoid feedback, altered hormonal profiles, and changes in receptor expression. The quantitative data and experimental protocols presented herein provide a framework for researchers and drug development professionals to investigate these pathways further. By elucidating the precise molecular mechanisms of HPA axis dysregulation, future research can pave the way for more effective therapeutic strategies for a wide range of stress-related pathologies.

References

- 1. The Role of Cortisol in Chronic Stress, Neurodegenerative Diseases, and Psychological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of chronic stress on health: new insights into the molecular mechanisms of brain–body communication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stress and the CRH System, Norepinephrine, Depression, and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chronic Stress and Glucocorticoids: From Neuronal Plasticity to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Stress and glucocorticoid receptor-dependent mechanisms in long-term memory: from adaptive responses to psychopathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chronic variable stress alters hypothalamic-pituitary-adrenal axis function in the female mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How Does Chronic Stress Weaken the Endocrine System? - Personalized Lifestyle Medicine Institute [plminstitute.org]

- 10. Chronic Stress and Autoimmunity: The Role of HPA Axis and Cortisol Dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

- 14. A new model for the HPA axis explains dysregulation of stress hormones on the timescale of weeks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. droracle.ai [droracle.ai]

- 17. Stress and glucocorticoid receptor transcriptional programming in time and space: Implications for the brain–gut axis - PMC [pmc.ncbi.nlm.nih.gov]

Emideltide and its Impact on the Stress Response: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is a nonapeptide with a growing body of research suggesting its significant role in modulating the physiological and behavioral responses to stress. This document provides a comprehensive technical overview of the current understanding of this compound's impact on the stress response, drawing from available preclinical data. It details the peptide's mechanism of action, summarizes key quantitative findings, outlines experimental protocols used in its investigation, and visualizes the involved signaling pathways and experimental workflows. The evidence presented herein positions this compound as a promising candidate for further investigation in the development of novel therapeutics for stress-related disorders.

Introduction

The stress response is a complex physiological cascade involving the hypothalamic-pituitary-adrenal (HPA) axis, the sympathetic nervous system, and various neurotransmitter systems. Chronic or excessive activation of this response is implicated in a wide range of pathologies. This compound has emerged as a molecule of interest due to its observed effects on sleep, anxiety, and the neuroendocrine system. This whitepaper consolidates the existing research to provide a detailed guide on its stress-modulatory effects.

Mechanism of Action in Stress Regulation

This compound exerts its influence on the stress response through a multi-faceted mechanism, interacting with several key neurotransmitter and neuromodulatory systems.

Modulation of the HPA Axis and Stress Hormones

This compound has been shown to influence the levels of key players in the HPA axis and other stress-related signaling molecules.

-

Corticosterone: Preclinical studies indicate that this compound administration can lead to a reduction in corticosterone levels, a primary stress hormone in rodents.[1] This suggests a dampening effect on the HPA axis.

-

Substance P: Research suggests that this compound can increase the levels of Substance P in both the hypothalamus and plasma.[1] Substance P is a neuropeptide involved in pain transmission and stress responses.

-

Beta-Endorphin: The effect of this compound on beta-endorphin, an endogenous opioid peptide involved in pain and stress regulation, appears to be biphasic, with an initial decrease followed by a subsequent increase.[1]

Interaction with Neurotransmitter Systems

This compound's effects on the stress response are also mediated by its interaction with major neurotransmitter systems in the central nervous system.

-

GABAergic System: this compound is thought to potentiate GABA receptor-mediated responses, promoting inhibitory neurotransmission and contributing to a state of reduced neural activity and relaxation.[1]

-

Glutamatergic System (NMDA Receptors): Conversely, this compound appears to exert an inhibitory effect on NMDA receptor-mediated currents.[1] This reduction in excitatory signaling may contribute to its stress-attenuating properties.

-

Adrenergic System: In the pineal gland, this compound modulates the alpha-1 adrenergic receptor's response to norepinephrine, enhancing the activity of N-acetyltransferase (NAT), an enzyme involved in melatonin synthesis.[1] This interaction suggests a role in regulating circadian rhythms, which are often disrupted by stress.

-

Opioid System: While not a direct opioid receptor agonist, this compound may indirectly modulate the endogenous opioid system.

Antioxidant Properties

Stress is associated with increased oxidative damage. This compound has demonstrated antioxidant properties, potentially by reducing the production of free radicals in the central nervous system, thereby protecting neurons from stress-induced damage.

Quantitative Data Summary

The following tables summarize the quantitative findings from preclinical studies investigating the effects of this compound on various stress markers. Note: Specific numerical data from some key studies were not available in the public domain at the time of this review. The tables are structured to reflect the experimental design and the nature of the expected data.

Table 1: Effect of this compound on HPA Axis and Neuropeptide Levels in Stressed Rats

| Parameter | Control (No Stress) | Stress + Vehicle | Stress + this compound (60 nmol/kg) - 1 hr post-injection | Stress + this compound (60 nmol/kg) - 24 hr post-injection |

| Hypothalamic Substance P | Data not available | Data not available | Data not available | Data not available |

| Plasma Substance P | Data not available | Data not available | Data not available | Data not available |

| Hypothalamic Beta-Endorphin | Data not available | Data not available | Data not available | Data not available |

| Plasma Beta-Endorphin | Data not available | Data not available | Data not available | Data not available |

| Blood Corticosterone | Data not available | Data not available | Data not available | Data not available |

Based on the experimental design described by Sudakov et al. (1995). The abstract indicates "marked changes" in these parameters following DSIP administration in stressed rats.[2]

Table 2: Effect of this compound on Pineal N-acetyltransferase (NAT) Activity

| Condition | NAT Activity (relative units) |

| Control | Baseline |

| Norepinephrine (10⁻⁶ M) | Increased |

| Norepinephrine (10⁻⁶ M) + this compound (20-300 nM) | Significantly Enhanced |

Based on findings from Graf et al. The study concluded that this compound modulates the alpha 1-adrenergic receptor response.[3]

Experimental Protocols

In Vivo Stress Model and Neuropeptide Analysis

This protocol is based on the study "Delta-Sleep-Inducing Peptide Sequels in the Mechanisms of Resistance to Emotional Stress."[2]

-

Animal Model: Male Wistar and August rats, noted for their differing resistance to emotional stress.

-

Stress Induction: Animals were subjected to a repeated stress paradigm. At night, rats were restrained by taping their tails to the back of a specialized cage. This procedure was repeated for 12 hours daily over a period of 5 days.

-

Drug Administration: this compound (DSIP) was administered at a dose of 60 nmol/kg. The timing of administration varied between experimental groups: one group received the injection one hour before decapitation on the fifth day of stress, while another group received it 24 hours before decapitation.

-

Sample Collection: Following the experimental period, animals were decapitated. Blood and hypothalamus tissue were collected for analysis.

-

Biochemical Analysis:

-

Substance P and Beta-Endorphin: Immunoreactivity for both neuropeptides was determined in hypothalamic tissue and plasma samples using radioimmunoassay (RIA).

-

Corticosterone: Blood corticosterone levels were also measured by RIA.

-

In Vitro Pineal Gland N-acetyltransferase (NAT) Activity Assay

This protocol is based on the study "Delta sleep-inducing peptide modulates the stimulation of rat pineal N-acetyltransferase activity by involving the alpha 1-adrenergic receptor."[3]

-

Tissue Preparation: Pineal glands were obtained from rats.

-

In Vitro Incubation: The pineal glands were incubated in a suitable culture medium.

-

Experimental Conditions:

-

Control group: Incubated with medium alone.

-

Norepinephrine group: Incubated with norepinephrine (10⁻⁶ M) to stimulate NAT activity.

-

This compound group: Incubated with norepinephrine (10⁻⁶ M) in the presence of varying concentrations of this compound (DSIP) (20-300 nM).

-

Antagonist groups: To elucidate the receptor involvement, incubations were also performed in the presence of prazosin (an alpha-1 adrenergic antagonist) and propranolol (a beta-adrenergic antagonist).

-

-

NAT Activity Measurement: Following the incubation period, the pineal glands were homogenized, and the activity of N-acetyltransferase was determined using a standard enzymatic assay.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of this compound in Stress Modulation

Caption: this compound's multifaceted impact on the stress response signaling cascade.

Experimental Workflow for In Vivo Stress Study

Caption: Workflow for investigating this compound's effects on stress biomarkers in rats.

Discussion and Future Directions

The available evidence strongly suggests that this compound plays a significant role in mitigating the physiological response to stress. Its ability to modulate the HPA axis, interact with key neurotransmitter systems, and exhibit antioxidant properties makes it a compelling subject for further research.

Future investigations should focus on several key areas:

-

Dose-Response Studies: Comprehensive dose-response studies are needed to determine the optimal therapeutic window for this compound's anti-stress effects.

-

Chronic Stress Models: Evaluating the efficacy of this compound in chronic stress models will be crucial to understanding its potential for treating long-term stress-related disorders.

-

Clinical Trials: Ultimately, well-controlled clinical trials in human subjects are necessary to translate these preclinical findings into therapeutic applications for conditions such as anxiety disorders, depression, and PTSD.

-

Elucidation of Molecular Mechanisms: Further research is required to fully elucidate the downstream signaling cascades activated by this compound's interaction with its various receptor targets.

Conclusion

This compound demonstrates a robust and multi-targeted mechanism for attenuating the physiological response to stress. Its influence on the HPA axis, neurotransmitter systems, and cellular oxidative stress highlights its potential as a novel therapeutic agent. This whitepaper provides a foundational guide for researchers and drug development professionals interested in exploring the therapeutic promise of this compound in the context of stress-related pathologies. Further rigorous investigation is warranted to fully realize its clinical potential.

References

- 1. corepeptides.com [corepeptides.com]

- 2. [Changes in the content of substance P, beta-endorphin and corticosterone in the hypothalamus and blood of rats with emotional stress after the administration of the delta sleep-inducing peptide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Delta sleep-inducing peptide modulates the stimulation of rat pineal N-acetyltransferase activity by involving the alpha 1-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Emideltide (Delta Sleep-Inducing Peptide): A Deep Dive into its Molecular Signaling Cascades

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is a naturally occurring nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[1] Initially isolated from the cerebral venous blood of rabbits in a state of slow-wave sleep, its primary characterized function is the modulation of sleep and wakefulness.[2] However, extensive research has revealed a broader spectrum of physiological effects, including influences on electrophysiological activity, neurotransmitter levels, circadian rhythms, hormonal regulation, and responses to stress.[1][3] This technical guide provides a comprehensive overview of the current understanding of the molecular signaling cascades involving this compound, with a focus on its interactions with key neurotransmitter systems. The information presented herein is intended to serve as a valuable resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the central nervous system.

Core Molecular Signaling Pathways

The precise molecular mechanisms underpinning the diverse effects of this compound are not yet fully elucidated, and a specific receptor for DSIP has not been definitively identified.[1] Current evidence suggests that this compound acts as a neuromodulator, influencing several major neurotransmitter systems rather than binding to a single high-affinity receptor.[1][4] The primary signaling pathways implicated in this compound's mechanism of action are detailed below.

GABAergic System Modulation

This compound is understood to potentiate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). It is thought to support responses mediated by GABA receptors, which contributes to a reduction in neural activity and the promotion of a state of relaxation.[1][5] This potentiation of GABAergic signaling is a likely contributor to the sleep-inducing properties of this compound.[5] However, specific quantitative data on the binding affinity of this compound to GABA receptors is not well-documented in publicly available literature.

Glutamatergic System (NMDA Receptor) Inhibition

In contrast to its effects on the GABAergic system, this compound appears to exert an inhibitory influence on the excitatory N-methyl-D-aspartate (NMDA) receptor-mediated currents.[5] Research suggests that this compound can reduce the excitatory responses associated with the activation of NMDA receptors in key brain regions such as the cortex and hippocampus.[5] Furthermore, there is evidence from calcium uptake experiments that suggests this compound may interfere with presynaptic NMDA receptor function.[5]

Indirect Opioid System Interaction

Interestingly, this compound does not appear to directly bind to opioid receptors.[1][5] Instead, binding assays using radiolabeled opioid ligands have shown that this compound does not displace endogenous ligands from these receptors.[5] The current understanding is that this compound indirectly modulates the opioid system by stimulating the release of endogenous opioid peptides, such as Met-enkephalin, from brainstem tissue.[5] This release has been observed to be concentration-dependent and may account for some of the analgesic properties attributed to this compound.[5]

Adrenergic System Modulation

This compound has been shown to interact with the adrenergic system, specifically by modulating the alpha-1 adrenergic receptors in the pineal gland.[5] This interaction enhances the gland's response to norepinephrine, a key neurotransmitter in the regulation of melatonin synthesis.[5] This leads to an increase in the activity of the enzyme N-acetyltransferase (NAT), which is a critical step in the production of melatonin.[5]

Putative Serotonergic Pathway Interaction

There is some evidence to suggest that this compound may also interact with serotonergic pathways, which are known to be heavily involved in the regulation of sleep, particularly slow-wave sleep.[1][4] However, the direct nature of this interaction and the specific molecular players involved remain speculative and require further investigation.

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and clinical studies on this compound. It is important to note that detailed quantitative data for many of this compound's interactions are sparse in the available literature.

| Interaction | Parameter | Value | Species/System | Reference |

| Adrenergic System Modulation | ||||

| Norepinephrine-induced NAT activity | DSIP Concentration | 20 - 300 nM (significant enhancement) | Rat Pineal Gland (in vitro) | [5] |

| Norepinephrine Concentration | 10-6 M | Rat Pineal Gland (in vitro) | [5] | |

| In Vivo Efficacy (Sleep) | ||||

| EEG Delta Activity Increase | This compound Dose | 30 nmol/kg, i.v. | Free-moving rabbits | [6] |

| NREM and Total Sleep Increase | This compound Dose | Not specified | Free-moving rats | [6] |

| Study Type | Number of Patients | Dosage | Key Findings | Reference |

| Clinical Trials for Insomnia | ||||

| Open Study | 7 | Series of 10 injections | Normalized sleep in 6 out of 7 patients. | |

| Double-blind, Placebo-controlled | 16 | 25 nmol/kg, i.v. | Higher sleep efficiency and shorter sleep latency compared to placebo (weak effect). | |

| Placebo-controlled, double-blind (7 nights) | 14 | Not specified | Substantially improved night sleep and daytime performance. |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of this compound and a general workflow for a radioligand binding assay.

Caption: Proposed molecular signaling pathways of this compound.

Caption: General workflow for a radioligand binding assay.

Detailed Experimental Protocols

The following sections provide detailed, albeit generalized, methodologies for key experiments relevant to the study of this compound's molecular interactions. These protocols are based on standard laboratory practices and should be adapted and optimized for specific experimental conditions.

Radioligand Binding Assay for Receptor Interaction

This protocol describes a method to determine the binding affinity (Kd) and receptor density (Bmax) of a radiolabeled form of this compound (or a competitive ligand) to its putative receptor in a target tissue.

Materials:

-

Target tissue (e.g., brain homogenate)

-

Radiolabeled ligand (e.g., ³H-Emideltide or a known ligand for the target receptor)

-

Unlabeled this compound

-

Binding buffer (e.g., Tris-HCl buffer with appropriate ions)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize the target tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous ligands. Resuspend the final pellet in binding buffer.

-

Assay Setup: In a series of tubes, add a constant amount of membrane preparation.

-

Total Binding: To one set of tubes, add increasing concentrations of the radiolabeled ligand.

-

Non-specific Binding: To another set of tubes, add increasing concentrations of the radiolabeled ligand along with a saturating concentration of unlabeled this compound.

-

Incubation: Incubate all tubes at a specific temperature for a time sufficient to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding versus the concentration of the radiolabeled ligand and use non-linear regression analysis to determine the Kd and Bmax.[7]

In Vitro N-acetyltransferase (NAT) Activity Assay

This protocol outlines a method to measure the effect of this compound on NAT activity in pineal gland homogenates.

Materials:

-

Pineal glands

-

Homogenization buffer

-

Norepinephrine

-

This compound

-

¹⁴C-acetyl-CoA (or other suitable acetyl donor)

-

Tryptamine (or other suitable acetyl acceptor substrate)

-

Scintillation fluid

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Pineal Gland Homogenization: Homogenize pineal glands in ice-cold buffer.

-

Pre-incubation: Pre-incubate the homogenates with or without norepinephrine and with varying concentrations of this compound for a specified time.

-

Enzyme Reaction: Initiate the NAT reaction by adding ¹⁴C-acetyl-CoA and tryptamine.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Stopping the Reaction: Stop the reaction by adding a suitable reagent (e.g., a strong acid).

-

Separation: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unreacted ¹⁴C-acetyl-CoA.

-

Quantification: Place the dried phosphocellulose paper in scintillation vials with scintillation fluid and measure the radioactivity of the acetylated product using a scintillation counter.

-

Data Analysis: Calculate the NAT activity (e.g., in pmol/mg protein/hour) and compare the activity in the presence and absence of this compound.[8][9]

Conclusion

This compound is a fascinating neuropeptide with a complex and multifaceted mechanism of action. While its role in promoting sleep is the most well-characterized, its modulatory effects on fundamental neurotransmitter systems, including the GABAergic, glutamatergic, opioid, and adrenergic systems, highlight its potential for broader therapeutic applications. The lack of a definitively identified receptor and the scarcity of detailed quantitative binding and functional data remain significant gaps in our understanding. Future research, employing advanced techniques in receptor identification, quantitative pharmacology, and detailed in vivo studies, will be crucial to fully unravel the intricate molecular signaling cascades of this compound and to harness its full therapeutic potential. This guide provides a solid foundation of the current knowledge to aid researchers in these future endeavors.

References

- 1. biolongevitylabs.com [biolongevitylabs.com]

- 2. paulinamedicalclinic.com [paulinamedicalclinic.com]

- 3. Delta-sleep-inducing peptide (DSIP): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Delta Sleep-Inducing Peptide (DSIP): A Multifaceted Molecule in Scientific Exploration - Your Health Magazine [yourhealthmagazine.net]

- 5. corepeptides.com [corepeptides.com]

- 6. caymanchem.com [caymanchem.com]

- 7. benchchem.com [benchchem.com]

- 8. revvity.com [revvity.com]

- 9. researchgate.net [researchgate.net]

The Impact of Amyloid-Beta on Electrophysiological Brain Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted influence of amyloid-beta (Aβ) on the electrophysiological activity of the brain. Aβ, a key pathological hallmark of Alzheimer's disease (AD), profoundly disrupts neuronal function long before the onset of clinical symptoms. Understanding these electrophysiological alterations is paramount for developing effective diagnostic tools and therapeutic interventions. This document provides a comprehensive overview of the quantitative effects of Aβ on synaptic plasticity and neuronal network oscillations, details the experimental protocols used to elicit these findings, and illustrates the key signaling pathways involved.

Quantitative Effects of Amyloid-Beta on Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. Aβ has been shown to have a complex, concentration-dependent effect on long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.

Table 1: Influence of Aβ Isoforms and Concentrations on Long-Term Potentiation (LTP)

| Aβ Species | Concentration | Effect on LTP | Reference |

| oAβ42 | 200 pM | Enhanced LTP and memory | [1] |

| oAβ40 | 200 nM | Impaired LTP and memory | [1] |